molecular formula C11H12ClFO2 B13062986 Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate

Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate

Cat. No.: B13062986
M. Wt: 230.66 g/mol
InChI Key: FMIFCJRFDNRZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate typically involves the esterification of 4-chloro-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClF
  • Molecular Weight : 232.69 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antiviral , anti-inflammatory , and anticancer properties. The presence of halogen substituents (chlorine and fluorine) in its structure is believed to enhance its biological activity by increasing lipophilicity and modulating interactions with biological targets.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses. The specific mechanisms often involve inhibition of viral replication through interference with viral enzymes or host cell pathways. For instance, studies have shown that fluorinated compounds can disrupt the viral life cycle by targeting viral RNA polymerases or proteases, leading to reduced viral loads in infected cells .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses. In vitro studies demonstrate that these compounds can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Anticancer Potential

The anticancer activity of this compound has been explored through various studies. The compound's structural features suggest potential interactions with cancer-related pathways, including apoptosis induction and cell cycle arrest. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells, often outperforming traditional chemotherapeutics like cisplatin in efficacy .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in viral replication and inflammation.
  • Receptor Modulation : It can bind to receptors related to inflammatory processes or tumor growth, altering their signaling pathways.
  • Gene Expression Regulation : Research suggests that such compounds can modulate the expression of genes associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

StudyFindings
Identified antiviral activity against RNA viruses; mechanism involves inhibition of viral polymerases.
Demonstrated significant cytotoxicity against MCF-7 breast cancer cells; showed enhanced efficacy compared to standard treatments.
Reported anti-inflammatory effects through inhibition of COX enzymes; reduced levels of inflammatory cytokines in vitro.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate

InChI

InChI=1S/C11H12ClFO2/c1-6(11(14)15-3)8-4-5-9(12)7(2)10(8)13/h4-6H,1-3H3

InChI Key

FMIFCJRFDNRZDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C(C)C(=O)OC)Cl

Origin of Product

United States

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